molecular formula C16H23NO4 B14721030 5-(N-ethoxycarbonylanilino)pentyl acetate CAS No. 13659-03-5

5-(N-ethoxycarbonylanilino)pentyl acetate

Cat. No.: B14721030
CAS No.: 13659-03-5
M. Wt: 293.36 g/mol
InChI Key: JMXHUOKPOHIKLM-UHFFFAOYSA-N
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Description

5-(N-ethoxycarbonylanilino)pentyl acetate is a chemical compound with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.358 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(N-ethoxycarbonylanilino)pentyl acetate involves several steps. One common method includes the reaction of carbanilic acid with 5-hydroxypentyl acetate in the presence of an ethyl ester . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-(N-ethoxycarbonylanilino)pentyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(N-ethoxycarbonylanilino)pentyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(N-ethoxycarbonylanilino)pentyl acetate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(N-ethoxycarbonylanilino)pentyl acetate can be compared with other similar compounds, such as:

  • 5-(N-methoxycarbonylanilino)pentyl acetate
  • 5-(N-propoxycarbonylanilino)pentyl acetate
  • 5-(N-butoxycarbonylanilino)pentyl acetate

These compounds share similar structures but differ in the length and nature of the alkyl chain attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds.

Properties

CAS No.

13659-03-5

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

5-(N-ethoxycarbonylanilino)pentyl acetate

InChI

InChI=1S/C16H23NO4/c1-3-20-16(19)17(15-10-6-4-7-11-15)12-8-5-9-13-21-14(2)18/h4,6-7,10-11H,3,5,8-9,12-13H2,1-2H3

InChI Key

JMXHUOKPOHIKLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCCCCOC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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